molecular formula C13H14BrNO5 B4119881 Dimethyl 2-[(4-bromobenzoyl)amino]butanedioate

Dimethyl 2-[(4-bromobenzoyl)amino]butanedioate

Cat. No.: B4119881
M. Wt: 344.16 g/mol
InChI Key: CKGIYGRLUXQWLZ-UHFFFAOYSA-N
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Description

Dimethyl N-(4-bromobenzoyl)aspartate is an organic compound with the molecular formula C₁₃H₁₄BrNO₅ It is a derivative of aspartic acid, where the amino group is acylated with 4-bromobenzoyl chloride, and both carboxyl groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(4-bromobenzoyl)amino]butanedioate typically involves a multi-step process:

    Acylation: Aspartic acid is reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-bromobenzoyl)aspartic acid.

    Esterification: The resulting N-(4-bromobenzoyl)aspartic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(4-bromobenzoyl)aspartate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzoyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzoyl derivatives can be formed.

    Hydrolysis Products: Hydrolysis yields N-(4-bromobenzoyl)aspartic acid and methanol.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Dimethyl N-(4-bromobenzoyl)aspartate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(4-bromobenzoyl)amino]butanedioate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromobenzoyl group can interact with various molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl N-(4-chlorobenzoyl)aspartate
  • Dimethyl N-(4-fluorobenzoyl)aspartate
  • Dimethyl N-(4-methylbenzoyl)aspartate

Uniqueness

Dimethyl N-(4-bromobenzoyl)aspartate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity.

Properties

IUPAC Name

dimethyl 2-[(4-bromobenzoyl)amino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO5/c1-19-11(16)7-10(13(18)20-2)15-12(17)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGIYGRLUXQWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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